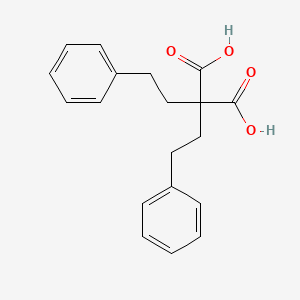

Bis(2-phenylethyl)malonic acid

Description

Contextual Significance of Malonic Acid Scaffold in Chemical Research

Malonic acid, systematically named propanedioic acid, is the second-smallest aliphatic dicarboxylic acid. acs.org Its structure, featuring two carboxylic acid groups separated by a single methylene (B1212753) (-CH2-) group, is fundamental to its unique reactivity and broad significance in chemical research. atamanchemicals.comwikipedia.org The protons of this central methylene group are particularly acidic (pKa ≈ 13 in esters) because the resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the two adjacent carbonyl oxygen atoms. masterorganicchemistry.com This property makes malonic acid and its derivatives, especially esters like diethyl malonate, exceptional nucleophiles and versatile three-carbon building blocks, or synthons, in organic synthesis. researchgate.netwikipedia.org

The malonic acid scaffold is a cornerstone for constructing more complex molecular architectures. It serves as a precursor in the synthesis of a wide range of compounds, including amino acids, barbiturates, and vitamins B1 and B6. acs.orgatamankimya.com Its utility extends to the production of specialty polymers, polyesters, coatings, and even surgical adhesives. acs.orgatamankimya.com In biochemistry, the coenzyme A derivative, malonyl-CoA, is a crucial precursor, second only to acetyl-CoA, in the biosynthesis of fatty acids. atamanchemicals.comwikipedia.org The inherent reactivity and versatility of the malonic acid framework ensure its continued importance in fields ranging from fine chemical synthesis to medicinal chemistry and materials science. researchgate.net

Historical Development of Malonate Chemistry and its Synthetic Utility

The journey of malonate chemistry began in 1858 when French chemist Victor Dessaignes first prepared malonic acid by the oxidation of malic acid, a substance found in apples, from which the name "malonic" is derived. acs.orgatamanchemicals.comatamankimya.comatamanchemicals.com This discovery paved the way for exploring the synthetic potential of this dicarboxylic acid. A pivotal moment in its history was the development of the malonic ester synthesis , a classic and powerful carbon-carbon bond-forming reaction. wikipedia.org

This synthetic method typically involves the use of diethyl malonate or dimethyl malonate. The process begins with the deprotonation of the α-carbon using a base (like sodium ethoxide) to form a stable enolate. masterorganicchemistry.comwikipedia.org This nucleophilic enolate then reacts with an alkyl halide in a substitution reaction to form an alkylated malonic ester. A key feature of the synthesis is that this alkylation step can be repeated to introduce a second, different alkyl group if desired. wikipedia.org The final step involves the hydrolysis of the ester groups to carboxylic acids, followed by heating. The resulting substituted malonic acid readily undergoes decarboxylation (loss of CO2) upon heating to yield a substituted acetic acid. wikipedia.org This sequence provides a reliable method for converting alkyl halides into carboxylic acids with two additional carbon atoms.

Structural Classification of Malonic Acid Derivatives with Emphasis on Alkylated Analogues

The versatility of the malonic acid scaffold gives rise to a diverse family of derivatives, which can be broadly classified based on modifications at the central carbon and the carboxylic acid groups. researchgate.netdrugbank.comiarc.fr

Substitution at the α-Carbon: The central methylene group can be substituted with one or two groups, leading to mono- and di-substituted derivatives.

Mono-substituted analogues: These retain one acidic proton and can be used in further reactions.

Disubstituted analogues: These have two organic groups attached to the central carbon. A prime example of a symmetrically disubstituted derivative is Bis(2-phenylethyl)malonic acid . In this compound, two phenylethyl groups are attached to the central carbon of the malonic acid core. fluorochem.co.uk

Modification of Carboxyl Groups: The two carboxylic acid moieties can be chemically altered to form various functional groups.

Diesters: Compounds like diethyl malonate and dimethyl malonate are the most common starting materials in malonic ester synthesis. wikipedia.org

Hemimalonates or Half Oxyesters: In these derivatives, one carboxylic acid group is esterified while the other remains a free acid. researchgate.net Substituted malonic acid half oxyesters (SMAHOs) have gained attention as useful pronucleophiles. chemistryviews.orgnih.gov

Amides and other derivatives: Reaction with amines leads to amides, and other standard carboxylic acid reactions can produce acid chlorides and anhydrides. wikipedia.org

Below are the chemical properties for the specific compound of interest, this compound.

| Property | Value | Source |

| IUPAC Name | bis(2-phenylethyl)propanedioic acid | fluorochem.co.uk |

| Other Names | 2,2-Diphenethylmalonic acid | fluorochem.co.uk |

| CAS Number | 86310-45-4 | evitachem.com |

| Molecular Formula | C20H22O4 | Calculated |

| Molecular Weight | 326.39 g/mol | Calculated |

Overview of Research Trajectories for Complex Malonate Structures

Contemporary research continues to expand the applications of malonic acid derivatives, moving into increasingly complex and specialized areas. One significant trajectory is the development and use of mono-substituted malonic acid half oxyesters (SMAHOs). These compounds serve as effective precursors to ester enolates through base-mediated decarboxylation, functioning as "pronucleophiles" in greener and more efficient synthetic methodologies. chemistryviews.orgnih.gov They have been successfully employed in organocatalyzed reactions, such as decarboxylative aminations, to produce unnatural α-amino acid derivatives under mild conditions. chemistryviews.org

In the realm of materials science and coordination chemistry, malonic acid and its derivatives are utilized as ligands to construct coordination polymers and metal-organic frameworks (MOFs). researcher.life The ability of the malonate ion to act as a chelating and bridging ligand allows for the formation of diverse structures, including dinuclear species and higher-dimensional networks with interesting magnetic or photoluminescent properties. frontiersin.orgrsc.orgnih.gov

Furthermore, malonic acid derivatives are being explored for their biological activities. Recent studies have focused on designing and synthesizing novel derivatives as potent enzyme inhibitors for therapeutic applications, such as targeting CD73 in cancer immunotherapy. nih.gov The structural diversity achievable with the malonate scaffold allows for fine-tuning interactions with biological targets. Other complex bis-malonic acid derivatives have been synthesized for use as stabilizers in polymers, protecting them from light and thermal degradation. google.com The synthesis of silicon-bridged bis-crown ethers using malonic acid derivatives as cross-linkers highlights their role in creating sophisticated ionophores for chemical sensors. mdpi.com These evolving research paths underscore the enduring relevance of malonate chemistry in addressing modern scientific challenges.

Structure

2D Structure

3D Structure

Properties

CAS No. |

86310-45-4 |

|---|---|

Molecular Formula |

C19H20O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2,2-bis(2-phenylethyl)propanedioic acid |

InChI |

InChI=1S/C19H20O4/c20-17(21)19(18(22)23,13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)(H,22,23) |

InChI Key |

LKYFYQXPFFFDCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CCC2=CC=CC=C2)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Malonic Acid Derivatives

Fundamental Reaction Pathways of the Malonate Moiety

The core reactions of the malonate group are fundamental to the synthetic utility of compounds like Bis(2-phenylethyl)malonic acid. These pathways involve the cleavage of the ester linkages and the subsequent loss of carbon dioxide.

The conversion of malonic esters to their corresponding dicarboxylic acids is a critical step in many synthetic sequences involving malonate derivatives. organicchemistrytutor.com This transformation, known as hydrolysis, can be achieved under either acidic or basic conditions. organicchemistrytutor.comucalgary.ca

Under acidic conditions , the ester carbonyl is protonated, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid. organicchemistrytutor.com

In basic hydrolysis , often referred to as saponification, a hydroxide ion directly attacks the ester carbonyl. This also leads to a tetrahedral intermediate, which then collapses to form a carboxylate anion and an alcohol. An acidic workup is subsequently required to protonate the carboxylate and furnish the final dicarboxylic acid. organicchemistrytutor.com

Acidic Hydrolysis: R'OOC-CH(R)-COOR' + 2 H₂O + H⁺ → HOOC-CH(R)-COOH + 2 R'OH

Basic Hydrolysis (Saponification):

R'OOC-CH(R)-COOR' + 2 OH⁻ → ⁻OOC-CH(R)-COO⁻ + 2 R'OH

⁻OOC-CH(R)-COO⁻ + 2 H₃O⁺ → HOOC-CH(R)-COOH + 2 H₂O

These hydrolysis reactions are essential precursors to the decarboxylation step. patsnap.com

Substituted malonic acids, once formed through hydrolysis, readily undergo decarboxylation upon heating, a process that involves the loss of one of the carboxyl groups as carbon dioxide. organicchemistrytutor.compatsnap.com This reaction is a key feature of the malonic ester synthesis, allowing for the formation of substituted carboxylic acids. patsnap.com

The mechanism of decarboxylation for a malonic acid derivative proceeds through a cyclic, six-membered transition state. This intermediate facilitates the transfer of a proton from one carboxyl group to the carbonyl oxygen of the other, leading to the formation of an enol and the release of carbon dioxide. The enol intermediate then quickly tautomerizes to the more stable carboxylic acid product. organicchemistrytutor.com

The rate of thermal decarboxylation is influenced by several factors, including temperature and the solvent used. Kinetic studies on the decarboxylation of malonic acid in various ester solvents have shown that the reaction proceeds via a mechanism where the unshared electrons on the alkyl oxygen atom of the ester solvent coordinate with the malonic acid, promoting the decarboxylation process. ias.ac.in

The ease of formation of the cyclic transition state is a determining factor in the reaction rate. ias.ac.in While the activation energies for the decarboxylation of malonic acid and its anions are similar, the pre-exponential factors in the Arrhenius equation differ, indicating a significant role of entropy in the reaction. researchgate.net Increased negative charge on the malonate species leads to a more rigid cyclic intermediate and greater solvation, which in turn decreases the entropy and slows the reaction rate. researchgate.net

Table 1: Kinetic Data for the Decarboxylation of Malonic Acid in Various Ester Solvents ias.ac.in

| Solvent | Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) |

| Methyl Benzoate | 120 | 1.58 |

| Ethyl Benzoate | 120 | 2.51 |

| Benzyl Benzoate | 120 | 3.16 |

| Ethyl Cinnamate | 120 | 4.47 |

Note: The data in this table is illustrative and based on findings from kinetic studies of malonic acid decarboxylation. ias.ac.in

While thermal decarboxylation is a common method, various catalytic systems have been developed to facilitate this transformation under milder conditions. organic-chemistry.org One such approach involves the use of an organic photoredox catalyst. nih.govacs.org For instance, a Fukuzumi acridinium photooxidant, in conjunction with a redox-active cocatalyst like phenyldisulfide, can effect the direct double decarboxylation of malonic acid derivatives. organic-chemistry.orgnih.govacs.org This method is advantageous as it often allows for the reaction to proceed at or near room temperature. organic-chemistry.org

Other catalytic methods include the Krapcho decarboxylation, which is particularly effective for alkyl malonate derivatives and can be performed under aqueous microwave conditions. organic-chemistry.org The presence of certain salts, such as lithium chloride, can play a dual role in both the decarboxylation and subsequent ester hydrolysis under neutral conditions. organic-chemistry.org

Decarboxylation Processes in Malonic Acid Systems

Cyclocondensation Reactions of Malonates

Malonic acid derivatives are valuable building blocks in the synthesis of heterocyclic compounds. nih.govresearchgate.net They can react with dinucleophiles in cyclocondensation reactions to form a variety of five-, six-, and seven-membered rings. nih.govresearchgate.net

The reactivity of the malonate derivative in cyclocondensation reactions depends on the nature of its activating groups. Less reactive derivatives, such as diethyl malonates, typically require elevated temperatures or basic catalysts to react with potent 1,3-dinucleophiles like amidines and ureas. nih.govresearchgate.net A classic example is the synthesis of barbituric acids from the reaction of malonates with urea. nih.govresearchgate.net

More reactive malonic acid derivatives, such as malonyl dichlorides or (chlorocarbonyl)ketenes, can react with dinucleophiles under milder conditions, often at room temperature in aprotic solvents. nih.gov The most electrophilic derivative, carbon suboxide, reacts with dinucleophiles even at very low temperatures (-78°C) to yield malonyl heterocycles. nih.govresearchgate.net

The choice of malonate derivative and reaction conditions allows for the synthesis of a wide array of heterocyclic systems, including pyrones, pyridones, and quinolones. nih.gov For example, the reaction of malonic acids with dinucleophiles in the presence of phosphoryl chloride can yield pyrones and pyridones. nih.gov

Table 2: Examples of Heterocyclic Systems from Malonates and Dinucleophiles nih.govresearchgate.net

| Malonate Derivative | Dinucleophile | Heterocyclic Product |

| Diethyl Malonate | Urea | Barbituric Acid |

| Diethyl Malonate | 2-Aminopyridine | Pyrido[1,2-a]pyrimidine-2,4-dione |

| Malonyl Dichloride | Various Dinucleophiles | Six-membered Heterocycles |

| Carbon Suboxide | Various Dinucleophiles | Five- or Six-membered Malonyl Heterocycles |

This table provides a summary of common cyclocondensation reactions involving malonate derivatives. nih.govresearchgate.net

Synthesis of Malonyl Heterocycles (e.g., Barbituric Acids, Pyrido[1,2-a]pyrimidine-2,4-diones)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and disubstituted malonic acid derivatives, such as this compound, serve as crucial building blocks for creating complex ring systems.

Barbituric Acids: Barbiturates are a class of drugs derived from barbituric acid. The general synthesis involves the condensation reaction between a disubstituted diethyl malonate and urea. orgsyn.orgiaea.org This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the cyclization. orgsyn.org In the case of this compound, its diethyl ester, diethyl bis(2-phenylethyl)malonate, would react with urea to form 5,5-bis(2-phenylethyl)barbituric acid. The phenylethyl groups at the 5-position are a defining feature of the resulting molecule's structure and properties. irapa.orgmdpi.com The first synthesis of barbituric acid itself was reported by Adolf von Baeyer in 1864. irapa.orgwikipedia.org

The reaction proceeds via a nucleophilic acyl substitution mechanism, where urea attacks the carbonyl carbons of the malonic ester, leading to the formation of a six-membered ring after the elimination of two molecules of ethanol.

General Reaction for Barbiturate Synthesis:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|

Pyrido[1,2-a]pyrimidine-2,4-diones: Another important class of heterocycles synthesized from malonic esters are pyrido[1,2-a]pyrimidine-2,4-diones. The classical approach is the Tschitschibabin synthesis, which involves the reaction of a diethyl malonate with a 2-aminopyridine. nih.gov For a disubstituted malonate like diethyl bis(2-phenylethyl)malonate, the reaction with 2-aminopyridine would proceed under thermal conditions or with a basic catalyst. This cyclocondensation reaction forms the bicyclic pyridopyrimidine core, with the two phenylethyl groups located at the 3-position of the resulting dione. nih.govbu.edu.eg

Modifications and Derivatizations of the Carboxylic Acid Functionalities

The two carboxylic acid groups of this compound are the primary sites for chemical modification, allowing for the synthesis of a wide array of derivatives, including amides and esters.

Formation of Malonamide and Malonamic Acid Derivatives

Amidation of this compound can lead to the formation of malonamides (diamides) or malonamic acids (monoamides), depending on the reaction conditions and stoichiometry.

Malonamides: The direct conversion of this compound to its corresponding diamide, N,N'-disubstituted-2,2-bis(2-phenylethyl)malonamide, can be achieved by reacting it with two equivalents of an amine in the presence of a coupling agent. A more common route involves the aminolysis of the corresponding diethyl ester. nih.gov Refluxing diethyl bis(2-phenylethyl)malonate with an excess of a primary or secondary amine would yield the symmetric bis-amide derivative. nih.gov

Malonamic Acids: The synthesis of a malonamic acid (a monoamide-monoacid) or a malonamic acid ester (a monoamide-monoester) requires more controlled conditions. Reacting diethyl bis(2-phenylethyl)malonate with one equivalent of an amine, often at a lower temperature, can favor the formation of the N-substituted-2,2-bis(2-phenylethyl)malonamic acid ethyl ester. google.com Subsequent hydrolysis of the remaining ester group would yield the desired malonamic acid.

Amidation Reaction Overview:

| Starting Material | Amine Equivalents | Primary Product |

|---|---|---|

| Diethyl bis(2-phenylethyl)malonate | 2+ | Malonamide |

Esterification and Transesterification Reactions

Esterification: this compound can be readily converted into its corresponding diesters through Fischer esterification. This involves heating the dicarboxylic acid with an excess of an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The reaction pushes the equilibrium towards the formation of the diester and water. A straightforward method for preparing mono-substituted malonic acid half esters (SMAHOs) involves the monoesterification of a substituted malonic acid. beilstein-journals.orgnih.gov

Transesterification: Transesterification is a process where the alkoxy group of an existing ester is exchanged with the alkoxy group of another alcohol. For example, dimethyl bis(2-phenylethyl)malonate can be converted to diethyl bis(2-phenylethyl)malonate by reacting it with ethanol in the presence of an acid or base catalyst. nih.gov Specialized catalysts, such as orthotitanic acid esters, have been developed for the continuous transesterification of malonic diesters, offering high yields and purity. google.com This method is particularly useful for industrial-scale production where efficiency is paramount.

Radical-Based Reaction Mechanisms Involving Malonic Acid Derivatives

Radical reactions of malonic acid and its derivatives typically involve the abstraction of a hydrogen atom from the α-carbon (the carbon atom situated between the two carbonyl groups). rsc.orgresearchgate.net The resulting radical is highly stabilized by resonance with both carbonyl groups.

However, this compound is a disubstituted malonic acid, meaning it does not possess any α-hydrogens. The central carbon atom is bonded to two phenylethyl groups and two carboxyl groups. Consequently, the characteristic radical-based reactions that occur at the α-position of unsubstituted or monosubstituted malonic acids are not possible for this compound. Radical reactions would need to be initiated at other sites on the molecule, such as through decarboxylation of the carboxylic acid groups under specific conditions (e.g., Hunsdiecker reaction conditions) or on the phenylethyl side chains, but these are not characteristic reactions of the malonic acid core itself.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of Bis(2-phenylethyl)malonic acid would be expected to show distinct signals corresponding to the different types of protons in the molecule. The phenylethyl groups would likely display signals for the aromatic protons on the benzene rings and two sets of signals for the ethyl chain's methylene (B1212753) (–CH₂–) protons. The acidic protons of the two carboxylic acid groups would typically appear as a broad singlet at a characteristic downfield chemical shift. The integration of these signals would confirm the number of protons of each type.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In a ¹³C NMR spectrum, each unique carbon atom in this compound would produce a separate signal. This would include signals for the carbonyl carbons of the carboxylic acid groups, the central quaternary carbon of the malonic acid core, the methylene carbons of the phenylethyl chains, and the distinct carbons of the phenyl rings. The chemical shifts of these signals would provide crucial information for the complete structural assignment.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques like IR spectroscopy are used to identify the functional groups present in a molecule based on how they absorb infrared radiation.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A very broad band would be anticipated in the region of 2500-3300 cm⁻¹, which is indicative of the O–H stretching of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption between 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. Additional bands corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the phenyl rings, would also be present.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the atomic arrangement within a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would yield definitive information on its molecular structure. This technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the molecule's conformation in the solid state and provide insights into the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that dictate the crystal packing.

Without access to peer-reviewed articles or database entries containing the experimental spectra and crystallographic data for this compound, any further detailed discussion would be speculative.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound is primarily stabilized by a network of intermolecular interactions. The carboxylic acid functional groups are expected to form strong hydrogen bonds, a common feature in the crystal packing of carboxylic acids. These hydrogen bonds typically involve the formation of centrosymmetric dimers, where the carboxyl groups of two molecules interact in a head-to-tail arrangement.

Hirshfeld Surface Analysis for Quantifying Molecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify and analyze the nature and extent of intermolecular contacts.

For this compound, a Hirshfeld analysis would be expected to reveal the following key interactions:

O···H/H···O Contacts: These would appear as distinct red regions on the dnorm map, corresponding to the strong hydrogen bonds between the carboxylic acid groups. The two-dimensional fingerprint plot would show sharp spikes for these interactions, indicating their short and directional nature.

C···H/H···C Contacts: These interactions, which can include C-H···π stacking, would also be a significant contributor. The fingerprint plot would show "wings" corresponding to these contacts.

A hypothetical distribution of intermolecular contacts for this compound based on Hirshfeld surface analysis is presented in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | ~45-55% |

| O···H/H···O | ~20-30% |

| C···H/H···C | ~15-25% |

| Other | <5% |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation pathways. The molecular ion peak [M]+ would confirm the molecular weight of the compound.

The fragmentation pattern is likely to be dominated by cleavages related to the malonic acid moiety and the phenylethyl side chains. A key fragmentation would be the loss of the diethyl malonate moiety (M-159), which is a characteristic cleavage for malonate derivatives. mdpi.com Other significant fragmentation pathways would likely involve the phenylethyl groups, such as the loss of a benzyl radical (C7H7•) or a tropylium cation ([C7H7]+) at m/z 91, which is a common fragment for compounds containing a benzyl group. mdpi.com

The expected major fragments in the mass spectrum of this compound are summarized in the following table.

| m/z | Proposed Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M - COOH]+ | Loss of a carboxyl group |

| [M - C6H5CH2]+ | Loss of a benzyl radical |

| [M - C6H5CH2CH2]+ | Loss of a phenylethyl radical |

| 91 | Tropylium cation [C7H7]+ |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)tcichemicals.com

High-performance liquid chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for determining its enantiomeric excess if the compound is chiral.

Purity Assessment:

For purity analysis, a reversed-phase HPLC method would typically be employed. A C18 column is a common choice, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase would be adjusted to ensure the carboxylic acid groups are in a consistent protonation state, which is crucial for achieving sharp and symmetrical peaks. Detection is commonly performed using a UV detector, monitoring at a wavelength where the phenyl groups exhibit strong absorbance (around 254 nm). The purity of the sample is determined by the area percentage of the main peak relative to any impurity peaks.

Enantiomeric Excess Determination:

Since this compound is a chiral compound, determining the enantiomeric excess (e.e.) is essential. This can be achieved using chiral HPLC. There are two main approaches:

Direct Chiral HPLC: This method involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating the enantiomers of carboxylic acids. The mobile phase is typically a mixture of hexane and an alcohol like isopropanol, often with a small amount of a strong acid (e.g., trifluoroacetic acid) to improve peak shape.

Indirect Chiral HPLC: This approach involves derivatizing the carboxylic acid with a chiral resolving agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., a silica gel column). The choice of derivatizing agent is critical for achieving good separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers (or diastereomers) using the formula:

e.e. (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100

A typical setup for the HPLC analysis is outlined in the table below.

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | Ambient | Controlled (e.g., 25 °C) |

Theoretical and Computational Investigations of Malonic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical investigations.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the pathways of chemical reactions involving malonic acid derivatives. By calculating the energies of reactants, products, and intermediate structures, chemists can determine the most likely reaction mechanism. A key aspect of this is the identification and characterization of transition states—the highest energy point along the reaction coordinate.

Energetic Landscape and Conformational Analysis

Molecules with flexible side chains, such as the 2-phenylethyl groups in bis(2-phenylethyl)malonic acid, can exist in numerous conformations. Understanding the energetic landscape of these conformers is crucial as the lowest energy conformation often dictates the molecule's reactivity and physical properties.

DFT calculations can be employed to perform a systematic conformational search. By rotating the rotatable bonds and calculating the energy of each resulting geometry, a potential energy surface can be constructed. This analysis identifies the most stable conformers and the energy barriers between them. For malonic acid itself, computational studies have explored its various conformations and the intramolecular hydrogen bonding that stabilizes certain structures. These principles can be extended to more complex derivatives, although the computational cost increases with the size and flexibility of the molecule.

Tautomerization Studies (e.g., Keto-Enol Equilibrium)

Malonic acid and its derivatives can exhibit keto-enol tautomerism, an equilibrium between a carbonyl (keto) form and a hydroxy-alkene (enol) form. leah4sci.commasterorganicchemistry.com While the keto form is generally more stable for simple carbonyl compounds, the position of the equilibrium can be influenced by factors such as solvent, temperature, and molecular structure. libretexts.org

DFT calculations can predict the relative energies of the keto and enol tautomers, thereby providing an estimate of the equilibrium constant. Studies on malonic acid have shown that in the gas phase and in non-polar solvents, the keto form is favored. However, in deliquesced micrometer-sized particles, the enol form can be predominant, with the keto-enol equilibrium constant showing a strong dependence on relative humidity. nih.gov For example, the measured equilibrium constants for malonic acid were 0.18 ± 0.03 at 2% RH, 1.11 ± 0.14 at 50% RH, and 2.33 ± 0.37 at 90% RH. nih.gov This suggests that environmental conditions can significantly impact the tautomeric distribution.

Table 1: Keto-Enol Equilibrium Constant of Malonic Acid at Different Relative Humidities

| Relative Humidity (%) | Keto-Enol Equilibrium Constant |

| 2 | 0.18 ± 0.03 |

| 50 | 1.11 ± 0.14 |

| 90 | 2.33 ± 0.37 |

This table is based on data for malonic acid and is illustrative of the type of information that can be obtained from tautomerization studies.

Prediction of Spectroscopic Parameters

A significant advantage of quantum chemical calculations is their ability to predict various spectroscopic properties, which can aid in the interpretation of experimental data. DFT methods can be used to calculate vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra).

By comparing the calculated spectra with experimental measurements, chemists can confirm the structure of a synthesized compound. For example, the calculated vibrational frequencies can be assigned to specific molecular motions, providing a detailed understanding of the molecule's vibrational modes. While experimental spectra for this compound would be required for a direct comparison, DFT provides a powerful predictive tool for its characterization. Theoretical calculations for other complex organic molecules have shown good agreement between predicted and experimental spectroscopic data. researchgate.net

Rationalization of Enantioselectivity in Catalytic Reactions

Many catalytic reactions involving malonate derivatives can produce chiral products. Understanding the origin of enantioselectivity—the preference for the formation of one enantiomer over the other—is a key goal of computational chemistry.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure of molecules at a static level, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves over time.

For a molecule like this compound, MD simulations could be used to study its conformational dynamics in different solvents. This would provide insights into how the solvent interacts with the molecule and influences its shape and flexibility. Furthermore, MD simulations can be used to study the aggregation behavior of molecules in solution and their interactions with other molecules or surfaces. While specific MD simulations for this compound are not found in the current literature, the technique is widely applied to understand the behavior of organic molecules in various environments. nih.govrsc.org

Advanced Computational Methodologies (e.g., Effective Fragment Potential Method, Monte Carlo Global Optimizations)nih.gov

Advanced computational methods are indispensable for exploring the complex potential energy surfaces of molecules like malonic acid and its derivatives. Techniques such as the Effective Fragment Potential (EFP) method and Monte Carlo Global Optimizations allow for an efficient yet accurate examination of large molecular clusters and their various conformations.

The Effective Fragment Potential (EFP) method is a quantum mechanical approach that models intermolecular interactions with high accuracy but at a lower computational cost than traditional ab initio calculations. In this method, molecules are treated as rigid fragments, and their interactions are described by a potential derived from first principles. This allows for the cost-effective modeling of large clusters by avoiding the explicit calculation of intramolecular interactions within the fragments osti.gov.

Monte Carlo Global Optimizations , often coupled with techniques like simulated annealing, are stochastic methods used to find the lowest energy conformations of a molecular system. These methods explore the potential energy surface by making random changes to the system's geometry and accepting or rejecting these changes based on energy criteria. This approach is particularly effective for sampling the numerous possible conformations of molecular clusters osti.govconfex.com.

A notable application of these combined methodologies is in the study of the tautomerization of malonic acid in hydrated clusters. Research has utilized the EFP method and Monte Carlo global optimizations with simulated annealing to efficiently sample the many possible conformations of clusters containing malonic acid and water molecules osti.gov. This approach is vital as the tautomeric form of malonic acid in concentrated particles is critical to understanding its atmospheric effects nih.govresearchgate.net.

In these studies, low-energy structures are identified from the global optimizations and then further optimized using higher-level theories like Density Functional Theory (DFT) osti.gov. For instance, the B3LYP/6-31G(d,p) level of theory has been used for final geometry optimizations without any constraints osti.gov. The initial temperatures for simulated annealing in such calculations can range from 3000 K to 5000 K, gradually cooling to a final temperature of 100 K in several steps osti.gov.

The insights gained from these computational studies are significant. For example, they have provided evidence for a shift in the keto-enol tautomer equilibrium of malonic acid when it exists as concentrated particles, a finding that has been supported by experimental IR spectroscopy nih.gov. The enol form, which is typically minor in solution, becomes more prevalent in concentrated particle form under low humidity conditions osti.gov.

The table below summarizes the simulated cluster compositions used in a computational study of malonic acid tautomerization, approximating the experimental water to solute ratios (WSR) at different relative humidities (RH).

| Relative Humidity (RH) % | Approximate WSR | Simulated Clusters (Number of Water Molecules : Number of Malonic Acid Molecules) |

| 90 | 10 | 10:1 |

| 83 | 6 | 6:1 |

| 74 | 4 | 4:1 |

| 62 | 1 | 1:1, 2:2 |

| 42 | 0.5 | 1:2 |

| 21 | 0.2 | 1:5 |

| 6 | 0 | 0:1, 0:2, 0:5 |

| This table is based on data from a computational study on malonic acid tautomerization products. osti.gov |

Further analysis of these clusters involves calculating the number and types of hydrogen bonds, binding energies, and the energy difference between the keto and enol minimum energy structures. This detailed information helps in understanding the stability and interactions within the molecular clusters osti.gov.

While these findings pertain directly to malonic acid, the methodologies are equally applicable to substituted derivatives like this compound. Such studies would be invaluable in elucidating the conformational preferences, intermolecular interactions, and potential reactivity of this more complex molecule.

Applications and Advanced Materials Chemistry of Malonic Acid Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

Malonic acid derivatives are fundamental building blocks in organic synthesis, primarily utilized for their ability to form stabilized carbanions and undergo subsequent alkylation and decarboxylation reactions. wikipedia.orgchemicalbook.comturito.com The malonic ester synthesis, a classic example, allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. wikipedia.org

In the context of Bis(2-phenylethyl)malonic acid, the core malonic acid structure serves as a difunctional scaffold. The presence of the two phenylethyl substituents provides significant steric bulk and introduces aromatic functionalities. This makes the compound a valuable intermediate for synthesizing complex molecules with specific steric and electronic properties. The phenylethyl groups can influence the stereochemical outcome of reactions and can be further functionalized if required.

The general process involves the deprotonation of the α-carbon (the carbon between the two carbonyl groups) using a base, followed by nucleophilic attack on an electrophile. Subsequent hydrolysis of the ester groups and heating leads to decarboxylation, yielding a substituted carboxylic acid. wikipedia.org this compound can be used to create intricate structures where the bulky phenylethyl groups are desired in the final product, influencing its conformation and biological activity. These derivatives are employed in the synthesis of a variety of compounds, including pharmaceuticals and other specialty chemicals. chemicalbook.comnih.gov

Table 1: Key Reactions Involving Malonic Acid Derivatives in Synthesis

| Reaction Type | Description | Relevance of Bis(2-phenylethyl) Substituents |

| Malonic Ester Synthesis | Alkylation of the α-carbon followed by hydrolysis and decarboxylation to form substituted acetic acids. wikipedia.org | The phenylethyl groups are retained, leading to the synthesis of 3-phenylpropanoic acid derivatives with additional substitutions. |

| Knoevenagel Condensation | Reaction with aldehydes or ketones to form α,β-unsaturated compounds after decarboxylation. wikipedia.orgnih.gov | The bulky substituents can influence the E/Z selectivity of the resulting double bond. |

| Michael Addition | The enolate of the malonic ester can act as a nucleophile in conjugate additions. | The steric hindrance from the phenylethyl groups may affect the rate and feasibility of the addition. |

| Amide/Ester Formation | The two carboxylic acid groups can react to form polyesters, polyamides, or complex heterocyclic structures. nih.gov | The phenylethyl groups would be incorporated into the backbone or as side chains, affecting polymer properties. |

Precursors in Materials Science Research

The dicarboxylic nature of malonic acid derivatives makes them excellent candidates for use as monomers and precursors in the synthesis of advanced materials.

Metal-organic chemical vapor deposition (MOCVD) is a key technique for producing high-quality thin films for electronics and other applications. wikipedia.org The choice of the metal-organic precursor is critical. Research has shown that metal complexes using malonate ligands can serve as effective MOCVD precursors for depositing metal oxide thin films, such as Hafnium(IV) oxide (HfO₂) and Zirconium dioxide (ZrO₂). nih.govresearchgate.net

These malonate-based precursors offer significant advantages over traditional β-diketonate complexes, including:

Higher Volatility: Essential for efficient transport in the gas phase. nih.gov

Lower Decomposition Temperatures: Allows for lower processing temperatures, which is crucial for heat-sensitive substrates. nih.gov

Lower Melting Points: Simplifies handling and delivery of the precursor. nih.gov

Air Stability: Robustness for easier storage and handling. nih.gov

While this compound itself has not been specifically documented as an MOCVD precursor, it can form stable, monomeric complexes with metals like hafnium and zirconium. The bulky, non-polar phenylethyl groups would likely influence the precursor's volatility and decomposition profile, potentially offering a route to tune the deposition process and the resulting film properties.

Malonic acid is a recognized precursor for specialty polyesters and other polymers. wikipedia.orgchemicalbook.comatamanchemicals.com As a dicarboxylic acid, this compound can act as a difunctional monomer (an A-B-A type building block) in condensation polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. The two large phenylethyl side groups would significantly impact the properties of the resulting polymer, likely increasing its amorphous character, lowering its glass transition temperature, and enhancing its solubility in organic solvents due to the prevention of tight chain packing.

Furthermore, this type of substituted building block is relevant to the synthesis of dendritic polymers, such as dendrimers and hyperbranched polymers. nih.govwjarr.com These materials are characterized by their highly branched, tree-like structures. researchgate.net Building blocks derived from acids like 2,2-bis(hydroxymethyl)propanoic acid (bis-HMPA) are common in the synthesis of polyester dendrimers. mdpi.com Substituted malonic acids can be conceptualized as components in similar architectures, where the core structure allows for the creation of branching points. The peripheral functional groups of such dendrimers can be tailored for specific applications, including drug delivery and gene therapy. wjarr.comnih.gov The incorporation of phenylethyl groups into a dendritic structure would create a lipophilic periphery, potentially useful for encapsulating hydrophobic guest molecules. researchgate.net

Cross-linking is a process that links polymer chains together, forming a three-dimensional network that enhances the material's mechanical properties, thermal stability, and chemical resistance. Malonic acid is utilized as a cross-linking agent in various applications, including for low-temperature cure powder coatings and for modifying natural polymers like starch to create biodegradable thermoplastics. wikipedia.orgatamanchemicals.comnih.gov It has also been shown to cross-link proteins and can be used to prepare 3D scaffolds from chitosan and collagen. scirp.orgresearchgate.netresearchgate.net

The cross-linking action of this compound would occur through the reaction of its two carboxylic acid groups with functional groups on other molecules, such as hydroxyl groups (forming ester linkages) or amino groups (forming amide linkages). The core structure would act as a bridge between polymer chains. The two bulky phenylethyl groups would act as spacers, influencing the cross-link density and the flexibility of the resulting network. This could be advantageous in applications where a specific free volume or spacing within the material is desired.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Role of Compound | Expected Impact of Phenylethyl Groups |

| Thin-Film Deposition | Ligand for metal-organic precursors in MOCVD. nih.gov | Modifies volatility and decomposition temperature of the precursor. |

| Polymer Synthesis | Difunctional monomer for polyesters and polyamides. wikipedia.orgchemicalbook.com | Increases amorphous content, enhances solubility, and lowers chain packing efficiency. |

| Dendritic Materials | Component for hyperbranched structures. researchgate.netmdpi.com | Creates a lipophilic periphery, suitable for host-guest chemistry. |

| Cross-Linking | Forms bridges between polymer chains. wikipedia.orgnih.gov | Acts as a bulky spacer, controlling network density and flexibility. |

Development of Ionophores Based on Malonate Architectures

Ionophores are lipid-soluble molecules that bind to specific ions and facilitate their transport across cell membranes or other hydrophobic barriers. They are crucial components in ion-selective electrodes and have potential applications in medicine. The design of a synthetic ionophore typically involves creating a molecule with a central cavity or binding site lined with polar functional groups to coordinate the target ion, and a non-polar exterior to ensure lipid solubility.

Crown ethers are a well-known class of ionophores. nih.gov While dicarboxylic acids like malonic acid derivatives can provide the necessary oxygen donor atoms for ion coordination, their use as the primary architectural basis for ionophores is not as extensively documented as macrocyclic structures. In principle, this compound could be incorporated into a larger macrocyclic framework where its carboxylate groups contribute to a central, ion-binding cavity. The two phenylethyl groups would provide a high degree of lipophilicity, which is a key requirement for an ionophore. However, the development of ionophores based specifically on simple malonate architectures remains a specialized area of research.

Ligands in Metal Coordination Chemistry for Extraction and Recovery Systems

The carboxylate groups of deprotonated malonic acid (malonate) are excellent ligands for a wide range of metal ions. Malonate anions can coordinate to metal atoms in various modes, acting as monodentate, bidentate (chelating), or bridging ligands, leading to the formation of mononuclear complexes or extended coordination polymers. scilit.comacs.orgresearchgate.net This versatility has generated considerable interest in using malonate-based ligands in crystal engineering and the design of functional materials. researchgate.netresearchgate.net

In the context of extraction and recovery, the ability to selectively bind metal ions is paramount. This compound combines the metal-chelating capability of the malonate group with the properties imparted by the phenylethyl substituents. These bulky, non-polar groups enhance the lipophilicity of the resulting metal-ligand complex. This is highly advantageous for liquid-liquid extraction (solvent extraction) processes, where the goal is to transfer a metal ion from an aqueous phase to an organic phase. The enhanced solubility of the Bis(2-phenylethyl)malonate-metal complex in the organic solvent would drive the extraction process, allowing for the separation and recovery of valuable or toxic metals from aqueous solutions.

Precursors for Specialized Chemical Intermediates (e.g., Light Stabilizers)

While the direct use of this compound as a precursor for light stabilizers is not explicitly documented in the available literature, malonic acid derivatives, in general, are foundational building blocks in organic synthesis. Light stabilizers, particularly Hindered Amine Light Stabilizers (HALS), are complex molecules that are often synthesized through multi-step processes.

Theoretically, a disubstituted malonic acid like this compound could serve as a scaffold to introduce bulky, sterically hindering groups, a key feature of many light stabilizers. The phenylethyl groups themselves provide steric bulk. Further functionalization of the carboxylic acid groups could allow for the attachment of other moieties necessary for the light-stabilizing activity. However, without specific research demonstrating this application, this remains in the realm of chemical possibility rather than established fact.

Enzymatic and Biocatalytic Transformations Involving Malonic Acid Derivatives

Enzyme-Catalyzed Asymmetric Synthesis of Chiral Malonates

The synthesis of enantiomerically pure chiral molecules is a significant focus in modern chemistry, particularly for the pharmaceutical industry. frontiersin.org Biocatalysis has emerged as a powerful tool for chemists to create these chiral building blocks efficiently. unipd.it Enzymes are increasingly used in industrial processes for challenging enantioselective synthetic routes. unipd.itnih.gov This approach is a valuable complement to traditional organic or chemocatalytic asymmetric methods. unipd.it

Hydrolases are the most commonly used class of enzymes for biocatalysis in organic chemistry, valued for their accessibility and stability in organic media. unipd.it Enzymatic strategies are broadly applicable for the asymmetric synthesis of optically pure chiral compounds. nih.govrsc.org These methods include stereoselective reactions with prochiral compounds and the enantioselective replacement of enantiotopic groups. nih.govrsc.org

One of the common methods to obtain chiral α,α-dialkylmalonates is through the enzymatic resolution of racemic α,α-dialkylmalonic acids or their corresponding esters. frontiersin.org While chemical synthesis methods exist, such as enantioselective α-alkylation using chiral auxiliaries or phase-transfer catalysis, enzymatic resolutions offer a well-established alternative. frontiersin.org The use of enzymes in asymmetric synthesis is motivated by their exceptional chemo-, regio-, and stereoselectivity. nih.gov

The following table summarizes different approaches to synthesizing chiral malonates.

| Synthesis Method | Catalyst Type | Key Features | Yield/Enantioselectivity |

| Enantioselective Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salt | α-alkylation of α-alkylmalonates | Up to 99% yield, up to 98% ee frontiersin.org |

| Enzymatic Resolution | Hydrolases (e.g., Lipases) | Resolution of racemic malonic acids or esters | High conversion and excellent enantioselectivities unipd.it |

| Organocatalysis | Bifunctional Enamine Catalyst | Asymmetric synthesis of various chiral molecules | 32–54% yield, 76–94% ee for specific applications frontiersin.org |

Chemoenzymatic Cascade Processes for Malonic Acid Derivatives

Chemoenzymatic cascade reactions, which involve the combination of enzymatic and chemical catalysis in a single pot, have garnered significant attention. nih.gov This approach leverages the strengths of both biological and chemical catalysts, saves on downstream processing, and can manage the instability of reaction intermediates. nih.gov These one-pot, multi-step synthetic processes are considered attractive for green synthesis. researchgate.netrsc.org

A notable example involves the use of arylmalonate decarboxylase (AMDase). This enzyme catalyzes the asymmetric decarboxylation of prochiral arylmalonic acids to produce monoacids with high R-selectivity. nih.gov Through protein engineering, variants of AMDase with opposite enantioselectivity (S-selectivity) and improved catalytic performance have been developed. nih.govnih.gov

A chemoenzymatic cascade has been developed to produce optically pure short-chain 2-methylalkanoic acids. This process combines the enzymatic asymmetric decarboxylation of methylvinylmalonic acid derivatives with a chemical reduction of the C=C double bond. nih.gov The use of R- and S-selective AMDase variants in this sequential cascade resulted in both enantiomers of the product with excellent enantiopurity and moderate to full conversion. nih.govnih.gov

| Cascade Process Step | Catalyst | Function | Outcome |

| Step 1: Decarboxylation | Engineered Arylmalonate Decarboxylase (AMDase) | Asymmetric decarboxylation of a prochiral malonic acid derivative | Chiral intermediate with high optical purity nih.govnih.gov |

| Step 2: Reduction | Diimide (generated in situ) | Chemical reduction of a nonactivated C=C double bond | Final optically pure alkanoic acid without racemization nih.govnih.gov |

This integrated approach has also been successfully applied in continuous flow systems, even with incompatible reaction conditions between steps, by using membrane-based phase separation. rsc.org

Biocatalytic Strategies for Functionalization of Malonic Acid Analogues

Biocatalytic strategies are increasingly employed for the functionalization of complex molecules, including analogues of malonic acid. These methods offer high selectivity and can operate under mild conditions, which is often challenging to achieve with traditional chemical methods. nih.gov A key area of development is the use of enzymes for C-H functionalization, which allows for the direct modification of C-H bonds, streamlining synthetic routes. figshare.comroyalholloway.ac.uk

Enzymes such as cytochrome P450 monooxygenases are powerful tools for catalyzing the hydroxylation of C-H bonds at various positions, including benzylic, allylic, and alkyl sites. nih.gov Engineered P450 variants have been used for the preparative-scale allylic hydroxylation of functionalized cycloalkenes and the selective oxidation of aromatic rings. nih.gov

In the context of amino acid scaffolds, which can be considered functionalized malonic acid analogues, biocatalytic C-H oxyfunctionalization has been used in the synthesis of bioactive molecules. For instance, L-isoleucine dioxygenase has been used for the stereospecific hydroxylation of L-isoleucine. nih.gov

The design of artificial biosynthetic pathways also represents a novel strategy for producing malonic acid and its derivatives from renewable resources. frontiersin.org In one study, a new pathway was designed and constructed in a fungus to produce malonic acid from glucose via oxaloacetate. This involved screening for key enzymes like α-keto decarboxylase to convert oxaloacetate to malonic semialdehyde, which is then converted to malonic acid. frontiersin.org Such synthetic biology approaches open new avenues for the biocatalytic production and functionalization of malonic acid analogues.

Future Research Directions and Unexplored Avenues for Bis 2 Phenylethyl Malonic Acid

Targeted Synthesis of Functionalized Analogues of Bis(2-phenylethyl)malonic Acid

The synthesis of functionalized analogues of this compound is a promising area for future research. The two phenyl rings on the phenylethyl side chains are prime targets for substitution reactions. Introducing a variety of functional groups, such as halogens, nitro groups, or alkyl moieties, could modulate the electronic and steric properties of the molecule. These modifications could, in turn, influence its reactivity and potential biological activity.

Furthermore, the carboxylic acid groups can be transformed into a range of derivatives. Standard esterification or amidation reactions could yield a library of new compounds. The malonic ester synthesis, a classic method for preparing substituted acetic acids, provides a versatile platform for creating analogues. uomustansiriyah.edu.iqpearson.comuobabylon.edu.iq By employing different alkylating agents in the initial stages of the synthesis, a diverse array of functionalized this compound derivatives could be accessed. The conversion of the carboxylic acid groups to other functionalities, such as acid chlorides, opens up further avenues for derivatization. organicchemistrytutor.com

Exploration of Novel Reaction Pathways and Catalytic Systems for the Compound

Future synthetic efforts towards this compound and its derivatives could benefit from the exploration of novel reaction pathways and advanced catalytic systems. Phase-transfer catalysis (PTC) stands out as a powerful technique for the alkylation of malonic esters. osti.govresearchgate.net This methodology could offer higher yields and selectivities compared to traditional methods. acs.org Asymmetric phase-transfer catalysis could also be employed to synthesize chiral, non-racemic versions of the target compound. frontiersin.org

Organocatalysis represents another modern approach that could be applied to the synthesis of this compound analogues. acs.org Chiral organocatalysts could facilitate the enantioselective synthesis of derivatives with a quaternary stereocenter. orgsyn.org Moreover, the development of novel Lewis acid catalysts, such as niobium pentoxide (Nb2O5), has shown promise for the direct synthesis of diamides from dicarboxylic acids and could be a valuable tool for creating amide derivatives of this compound. acs.orgnih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers a powerful lens through which to investigate the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to explore the compound's conformational landscape, electronic structure, and to predict its spectroscopic properties. acs.orgias.ac.inresearchgate.net Such studies can provide valuable insights into the stability of different conformers and the nature of intramolecular interactions. Ab initio molecular dynamics (AIMD) could be used to simulate the behavior of the molecule in different phases, accounting for intermolecular interactions. nih.gov

Molecular docking simulations could be a key tool for predicting the potential biological applications of this compound and its derivatives. tandfonline.com By docking these compounds into the active sites of enzymes or receptors, researchers can generate hypotheses about their potential as inhibitors or modulators of biological processes. This in silico screening approach is widely used in drug discovery and has been successfully applied to other dicarboxylic acids. acs.orgnih.gov

Integration into Emerging Synthetic Methodologies for Accessing Structurally Complex Molecules

Disubstituted malonic acids are valuable C3 building blocks in organic synthesis. researchgate.netresearchgate.net this compound could be integrated into emerging synthetic methodologies to construct more complex molecular architectures. Its participation in multicomponent reactions (MCRs) could lead to the rapid assembly of diverse and complex scaffolds in a single synthetic operation. nih.govresearchgate.net The dicarboxylic acid functionality is well-suited for a variety of MCRs.

Furthermore, the structure of this compound makes it an interesting candidate for domino or cascade reactions. researchgate.net These one-pot sequences of reactions can efficiently build molecular complexity from simple starting materials. The ability of malonic esters to form new carbon-carbon bonds and their subsequent conversion to other functional groups is a cornerstone of their utility in synthesis. libretexts.orgmasterorganicchemistry.com

Investigation of Novel Material Science Applications Utilizing the this compound Scaffold

The unique structure of this compound, featuring both aromatic and dicarboxylic acid moieties, suggests its potential for applications in material science. Aromatic dicarboxylic acids are frequently used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netnbinno.comd-nb.info The phenylethyl groups of this compound could influence the pore size, dimensionality, and surface properties of the resulting MOFs, potentially leading to materials with novel adsorption or catalytic properties. scientific.net

Additionally, this compound could serve as a monomer for the synthesis of new polymers. Polycondensation with diols or diamines would yield polyesters or polyamides, respectively. The bulky phenylethyl side chains would likely impact the physical properties of these polymers, such as their solubility, thermal stability, and mechanical characteristics. nbinno.com

Expansion of Biocatalytic Applications for this compound and its Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis and modification of organic molecules. Enzymes, particularly lipases, are well-suited for transformations involving dicarboxylic acids and their esters. nih.govsemanticscholar.orgmdpi.com A significant future direction is the enzymatic kinetic resolution of racemic this compound or its esters. nih.gov This would provide access to enantiomerically pure forms of the compound, which is often crucial for biological applications. Lipases are known to exhibit high enantioselectivity in the hydrolysis of esters. mdpi.com

Enzymes could also be employed for the synthesis of ester or amide derivatives of this compound under mild reaction conditions. This approach aligns with the principles of green chemistry by reducing the need for harsh reagents and solvents. The chemoselectivity of enzymes could also be exploited to selectively modify one of the two carboxylic acid groups.

Q & A

Q. What are the established synthetic methodologies for Bis(2-phenylethyl)malonic acid, and how do reaction conditions influence product yield and purity?

- Methodological Answer : this compound is typically synthesized via the malonic ester synthesis pathway . Key steps include:

Alkylation : Reacting malonic ester (e.g., diethyl malonate) with 2-phenylethyl halides under basic conditions (e.g., NaOEt in ethanol).

Hydrolysis : Acidic or basic hydrolysis of the ester to form the malonic acid derivative.

Decarboxylation : Thermal or catalytic removal of CO₂ to yield the final product.

- Critical Parameters :

- Solvent : Polar aprotic solvents (e.g., THF) enhance alkylation efficiency .

- Stoichiometry : Excess alkylating agent may lead to over-alkylation .

- Temperature : Controlled heating during decarboxylation minimizes side reactions.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry to avoid diastereomer formation .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Identify peaks for aromatic protons (δ 7.2–7.4 ppm) and methylene groups (δ 2.8–3.2 ppm) .

- ¹³C NMR : Confirm carbonyl carbons (δ 170–175 ppm) and quaternary carbons.

- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and aromatic C-H bends .

- HPLC : Assess purity using a C18 column with acetonitrile/water gradient elution .

- Melting Point : Compare with literature values (if available) to verify crystallinity .

Advanced Research Questions

Q. What mechanistic considerations arise during the alkylation of malonic ester derivatives, and how can competing pathways be minimized?

- Methodological Answer :

- Steric Hindrance : The 2-phenylethyl group increases steric bulk, slowing nucleophilic attack. Use bulky bases (e.g., LDA) to deprotonate the ester selectively .

- Competing Reactions : Over-alkylation or elimination can occur with excess halides. Employ stepwise alkylation and monitor intermediates via GC-MS .

- Solvent Effects : Low-polarity solvents (e.g., toluene) reduce byproduct formation in sterically hindered systems .

Q. How does the steric bulk of 2-phenylethyl substituents affect the reactivity of this compound in condensation reactions?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Bulky groups favor thermodynamic products due to slower reaction rates. Use high temperatures to drive equilibration .

- Catalyst Design : Enzymatic or organocatalytic systems (e.g., proline derivatives) can bypass steric limitations in asymmetric syntheses .

- Computational Modeling : DFT calculations predict transition-state geometries to optimize reaction conditions .

Q. What strategies are effective in optimizing the decarboxylation step to maximize yield and minimize side products?

- Methodological Answer :

- Acid Catalysis : Use HCl or H₂SO₄ to protonate the carboxylate, accelerating CO₂ release .

- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of intermediates .

- Microwave Assistance : Reduce reaction time and improve homogeneity in thermal decarboxylation .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility) across literature sources?

- Methodological Answer :

- Standardized Protocols : Replicate experiments using identical solvents, crystallization methods, and equipment (e.g., DSC for melting point determination) .

- Cross-Validation : Compare data with databases like NIST Chemistry WebBook for consistency .

- Sample History : Document storage conditions (humidity, temperature) to identify degradation sources .

Analytical and Experimental Design

Table 1 : Common Analytical Techniques for this compound

| Technique | Key Parameters | Application |

|---|---|---|

| ¹H NMR | δ 2.8–3.2 (CH₂), 7.2–7.4 (Ar) | Structural confirmation |

| HPLC | C18 column, 1.0 mL/min | Purity assessment (>98%) |

| TGA | 10°C/min, N₂ atmosphere | Thermal stability analysis |

Table 2 : Reaction Optimization Checklist

| Parameter | Optimization Strategy |

|---|---|

| Solvent | Screen polar vs. non-polar |

| Temperature | Gradient trials (25–100°C) |

| Catalyst Loading | 1–5 mol% increments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.